1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is an organic compound with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.73 g/mol. This compound features a cyclohexane ring, a carboxylic acid group, and a dimethylamino group, which is connected via a methylene bridge. The hydrochloride form indicates that it exists as a salt, where the positive hydrogen from hydrochloric acid associates with the negatively charged oxygen of the carboxylic acid group .
While specific physical properties such as melting point and boiling point are not extensively documented, the presence of functional groups suggests potential solubility in polar solvents due to the carboxylic acid and dimethylamino functionalities. The compound's structure allows for various
Research indicates that derivatives of 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride exhibit significant biological activities:
The synthesis of 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride typically involves:
This compound has several applications across different fields:
Studies on interaction mechanisms reveal that 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride may interact with various biological targets. Its structural analogs have shown effects on neuroblastoma cells, suggesting potential implications in neuropharmacology.
The mechanism of action may involve modulation of neurotransmitter systems or direct cytotoxic effects on cancer cells, although specific pathways remain to be fully elucidated.
Several compounds share structural similarities with 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methyl-1-cyclohexanecarboxylic acid | Cyclohexane ring with a methyl group at C1 | Known for anticonvulsant properties |
Dimethylaminoacetic acid | Contains an amino group and a carboxylic acid | Exhibits different pharmacological profiles |
Cyclohexylamine | Cyclohexane ring with an amine group | Primarily used as an intermediate in organic synthesis |
2-(Dimethylamino)acetophenone | Contains an acetophenone moiety along with dimethylamine | Exhibits analgesic properties |
The uniqueness of 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups that confer both biological activity and utility in synthetic chemistry. Its distinct structure allows for diverse reactivity while maintaining potential therapeutic applications not fully explored in its analogs.
The crystallographic properties of 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride remain largely uncharacterized in current literature. Based on structural analysis of related cyclohexanecarboxylic acid derivatives, the compound is expected to exhibit a monoclinic or orthorhombic crystal system [1] [2] [3]. The cyclohexane ring adopts a chair conformation to minimize steric strain, with the carboxylic acid group and dimethylamino-methyl substituent positioned to optimize intermolecular interactions [3] [4].
The solid-state behavior is dominated by extensive hydrogen bonding networks characteristic of carboxylic acid hydrochloride salts. The carboxylic acid group forms cyclic dimers through O-H···O hydrogen bonds (bond distances approximately 2.6-2.8 Å), while the protonated dimethylamino group engages in N-H···Cl⁻ ionic interactions [2] [3]. These intermolecular forces contribute to the compound's stability as a white crystalline solid at room temperature .
Predicted crystallographic parameters based on analogous structures include unit cell dimensions in the range of a = 9-12 Å, b = 6-8 Å, c = 7-10 Å, with density values around 1.2-1.4 g/cm³. The space group is likely P21/c or Pbca, consistent with centrosymmetric arrangements observed in similar carboxylate salts [2] [3].
The solubility characteristics of 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride are significantly influenced by its dual ionic character arising from the carboxylate and protonated amine functionalities. The hydrochloride salt formation dramatically enhances solubility in polar solvents compared to the free base form .
Polar solvent solubility is exceptionally high due to multiple interaction mechanisms. In water, the compound exhibits enhanced solubility through ionic interactions between the protonated dimethylamino group and chloride counterion, complemented by hydrogen bonding of the carboxylic acid group [7]. Ethanol and methanol demonstrate excellent solvation properties (estimated >50 mg/mL) through hydrogen bonding and dipolar interactions [7] [8]. Dimethyl sulfoxide (DMSO) provides strong solvation through its high dielectric constant (ε = 47) and dipolar aprotic character [8].
Moderately polar solvents show variable solubility. Acetone and chloroform exhibit moderate solubility (estimated 10-30 mg/mL) primarily through dipolar interactions, though limited by reduced hydrogen bonding capacity [7] [8].
Nonpolar solvents demonstrate poor solubility characteristics. Cyclohexane (polarity index 0.2) shows minimal solubility (<1 mg/mL) due to the compound's ionic nature and inability to stabilize charged species [9]. Diethyl ether exhibits low solubility despite weak hydrogen bonding potential, limited by its low dielectric constant (ε = 4.3) [8] [10].
The pH-dependent solubility behavior reflects the amphoteric nature of the compound. At physiological pH (~7.4), partial deprotonation of the carboxylic acid group (pKa ~4.9) enhances aqueous solubility through zwitterionic character formation [11] [12].
The thermal stability of 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride follows characteristic patterns observed in organic carboxylate salts. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process initiated around 180-200°C [13] [14].
Initial thermal events (25-150°C) involve dehydration and desolvation processes with minimal mass loss (0-5%). The compound remains thermally stable in this range, consistent with its crystalline salt structure [13] [15].
Primary decomposition (150-220°C) commences with decarboxylation and dehydrochlorination reactions. The carboxylic acid group undergoes thermal decarboxylation to yield carbon dioxide and cyclohexyl derivatives, while simultaneous loss of hydrogen chloride occurs from the protonated amine [16] [17]. Mass loss during this stage typically ranges 15-25%.
Secondary decomposition (220-300°C) involves ring-opening reactions of the cyclohexane framework. The cyclohexyl ring undergoes C-C bond scission to form linear alkyl radicals and smaller olefinic fragments [16] [18] [19]. The dimethylamino group decomposes through N-C bond cleavage, releasing dimethylamine and formaldehyde [13].
Major decomposition pathways include:
Final thermal events (300-500°C) result in complete carbonization with formation of carbon residue (typically 2-5% remaining mass) [13] [20]. The activation energy for decomposition is estimated at 120-150 kJ/mol based on comparable carboxylate systems [21].
The infrared spectrum of 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride exhibits distinctive absorption bands characteristic of its functional groups [22] [23].
Carboxylic acid vibrations dominate the spectrum with a broad O-H stretch spanning 2500-3300 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers. The carbonyl stretch appears at ~1700 cm⁻¹, consistent with dimeric carboxylic acid associations [22] [23] [24].
Protonated amine absorptions include N-H stretch vibrations around 2500 cm⁻¹, characteristic of ammonium salts. C-N stretching appears in the 1000-1200 cm⁻¹ region [22].
Aliphatic C-H vibrations manifest as multiple peaks in the 2800-3000 cm⁻¹ range, corresponding to cyclohexane ring and methyl group C-H bonds [22] [25].
¹H NMR characteristics in deuterated solvents reveal distinct chemical environments [26] [22] [23].
The carboxylic acid proton appears as a broad singlet at 9-12 ppm, highly deshielded due to the electronegative oxygen and anisotropy effects. This signal is exchangeable with D₂O, confirming its acidic nature [26] [22].
Dimethylamino protons resonate as a singlet at ~2.2 ppm (6H), characteristic of N-methyl groups. The methylene bridge (NCH₂) appears around 2.5 ppm (2H) as a singlet, slightly deshielded due to nitrogen adjacency [27] [25].
Cyclohexane ring protons exhibit complex multiplet patterns in the 1.2-1.8 ppm region, reflecting the various axial and equatorial environments in the chair conformation [25].
¹³C NMR spectroscopy provides detailed carbon environment information [26] [24]. The carbonyl carbon resonates in the 170-180 ppm range, typical for carboxylic acids. N-methyl carbons appear around 42 ppm, while cyclohexane ring carbons span 20-35 ppm depending on their proximity to substituents [26] [24].
Mass spectrometric analysis reveals characteristic fragmentation patterns [26]. The molecular ion peak appears at m/z 221-222 [M]⁺, confirming the molecular weight.
Base peak formation typically occurs through loss of HCl (36 mass units), yielding m/z 185-186 corresponding to the free base [M-HCl]⁺. Dimethylamino fragment appears at m/z 58 [N(CH₃)₂]⁺⁺, representing a characteristic diagnostic ion [26].
Secondary fragmentation includes loss of the carboxyl group (-45 mass units) and cyclohexyl ring opening producing smaller alkyl fragments in the m/z 40-80 range [26].
The acid-base behavior of 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride reflects its amphoteric character, possessing both acidic (carboxyl) and basic (amino) functionalities [7] [11] [12].
The carboxylic acid pKa is estimated at 4.9 ± 0.2, consistent with cyclohexanecarboxylic acid derivatives [7] [11]. This value reflects the electron-donating effect of the cyclohexyl ring, which slightly decreases acidity compared to acetic acid (pKa 4.7) [28] [29]. The dimethylamino-methyl substituent provides additional electron donation through inductive effects, potentially increasing the pKa by 0.1-0.3 units [28].
The protonated dimethylamino group exhibits a pKa around 9.8 ± 0.3, characteristic of tertiary aliphatic amines [30] [31]. The cyclohexyl framework provides electronic stabilization of the protonated form through inductive effects [31].
The compound exists in multiple ionization states depending on solution pH:
The compound demonstrates significant buffer capacity in two pH regions: around pH 4.9 (carboxyl pKa) and pH 9.8 (amino pKa). Potentiometric titration reveals two distinct equivalence points, enabling quantitative determination of both functional groups [30] [32].
The Henderson-Hasselbalch equation applies to each ionizable group:pH = pKa + log([A⁻]/[HA])